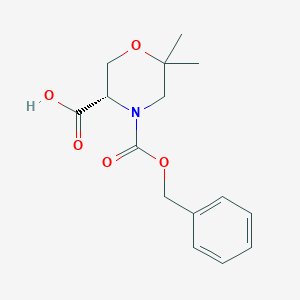
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Overview
Description
The compound “(S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid” is a complex organic molecule. It contains a carbonyl group, which is a carbon-oxygen double bond, and a benzyloxy group, which is an organyl group of formula ‒COOCH2Ph . The benzyloxy group is often used as a protecting group in organic synthesis .
Synthesis Analysis
In synthesizing complex molecules, protected functional groups must be deblocked. Benzyl and carbobenzyloxy groups attached to oxygen or nitrogen are important protecting groups in many complex syntheses . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of such compounds .Chemical Reactions Analysis
The benzyloxy group is often used as a protecting group in organic synthesis . The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime are key reactions in the synthesis of complex molecules .Scientific Research Applications
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids, derived from plants, are known for their biological activity, including antioxidant, antimicrobial, and cytotoxic properties. Structurally similar compounds to (S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid have been investigated for their effects. For example, rosmarinic acid exhibited the highest antioxidant activity among studied carboxylic acids, with its efficacy decreasing in a specific order based on structural differences. Antimicrobial properties varied with the microbial strain and conditions, highlighting the importance of structure-activity relationships in determining biological effectiveness. The presence of hydroxyl groups was noted to influence the cytotoxic potential of these molecules, suggesting that certain structural features are critical for bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids can inhibit microbial activity at concentrations below desired yields, impacting the production of biorenewable chemicals. The review by Jarboe et al. (2013) delves into the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, highlighting the need for metabolic engineering to enhance robustness. This research demonstrates the dual role of carboxylic acids as both valuable chemical precursors and microbial inhibitors, necessitating strategies to mitigate their inhibitory effects (Jarboe, Royce, & Liu, 2013).
Analytical Methods for Determining Antioxidant Activity
The antioxidant activity of compounds, including those structurally related to (S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid, is of significant interest across various scientific fields. Munteanu and Apetrei (2021) reviewed critical tests used to assess antioxidant activity, emphasizing the importance of understanding the chemical reactions and kinetics involved. These methods, based on spectrophotometry and electrochemical (bio)sensors, allow for the detailed analysis of antioxidants in complex samples, highlighting the potential of carboxylic acids and their derivatives in contributing to antioxidant research (Munteanu & Apetrei, 2021).
Drug Synthesis and Modification
Levulinic acid, a key biomass-derived building block, showcases the potential of carboxylic acids in drug synthesis. Its carbonyl and carboxyl functional groups offer flexibility and uniqueness, simplifying drug synthesis and reducing costs. Zhang et al. (2021) highlighted its application in cancer treatment and medical materials, demonstrating the versatility of carboxylic acids in medicinal chemistry. This review underscores the significant role that structural features of carboxylic acids play in the synthesis and modification of drugs, suggesting a promising avenue for compounds like (S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid (Zhang et al., 2021).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is a type of, are only marginally stable in water . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the reaction conditions for SM cross-coupling reactions are typically mild and functional group tolerant , suggesting that the compound’s action may be influenced by the presence of other functional groups in the reaction environment.
Properties
IUPAC Name |
(3S)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPKYVRCARHPV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177904 | |
| Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-14-3 | |
| Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


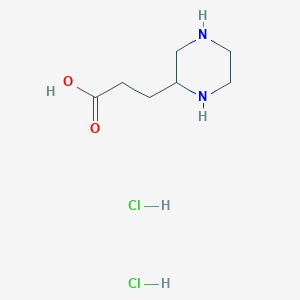
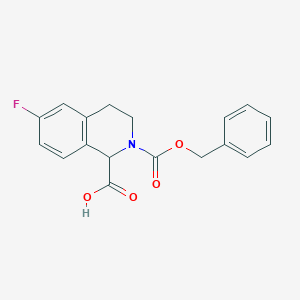

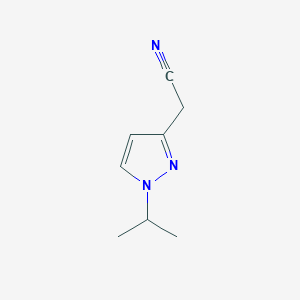
![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)
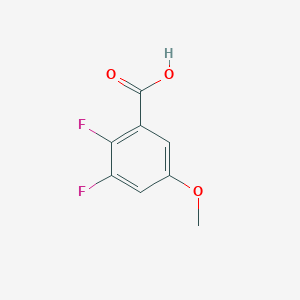
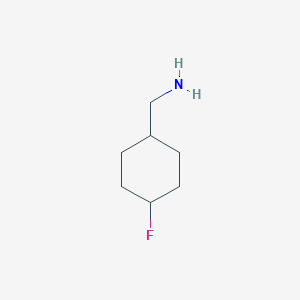
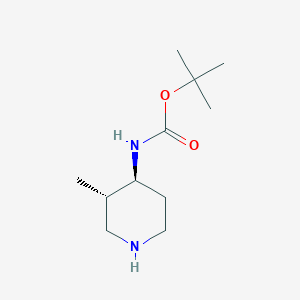
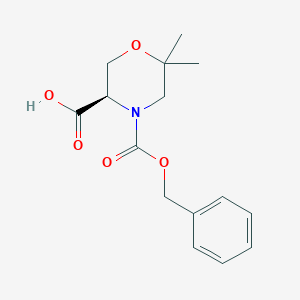
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)

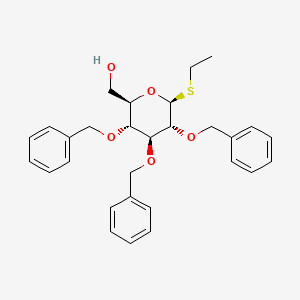
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![[1,2]Oxazolo[2,3-a]benzimidazole](/img/structure/B3365871.png)
